2-(6-Bromopyridin-3-yl)propan-2-ol

Cross-coupling Synthetic methodology Medicinal chemistry

2-(6-Bromopyridin-3-yl)propan-2-ol (CAS 139042-61-8; also referenced as CAS 477252-29-2), synonymously known as 6-Bromo-α,α-dimethyl-3-pyridinemethanol, is a halogenated heterocyclic building block. Characterized by a bromine atom at the 6-position of a pyridine ring and a tertiary alcohol functional group, this small molecule (MW: 216.08 g/mol) exhibits moderate solubility in polar solvents due to the hydroxyl group, while the bromine substituent enhances electrophilic reactivity for various synthetic transformations.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
CAS No. 139042-61-8
Cat. No. B3034125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromopyridin-3-yl)propan-2-ol
CAS139042-61-8
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCC(C)(C1=CN=C(C=C1)Br)O
InChIInChI=1S/C8H10BrNO/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3
InChIKeyQXXFENKOGOCHSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Bromopyridin-3-yl)propan-2-ol (CAS 139042-61-8): Sourcing Guide for Research and Industrial Procurement


2-(6-Bromopyridin-3-yl)propan-2-ol (CAS 139042-61-8; also referenced as CAS 477252-29-2), synonymously known as 6-Bromo-α,α-dimethyl-3-pyridinemethanol, is a halogenated heterocyclic building block . Characterized by a bromine atom at the 6-position of a pyridine ring and a tertiary alcohol functional group, this small molecule (MW: 216.08 g/mol) exhibits moderate solubility in polar solvents due to the hydroxyl group, while the bromine substituent enhances electrophilic reactivity for various synthetic transformations . It is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, particularly for constructing pyridine-based scaffolds through cross-coupling reactions .

Why 2-(6-Bromopyridin-3-yl)propan-2-ol (CAS 139042-61-8) Cannot Be Readily Substituted by Generic Analogs


Generic substitution of 2-(6-Bromopyridin-3-yl)propan-2-ol with other halogenated pyridine analogs is non-trivial due to the unique interplay of its substitution pattern, halogen identity, and tertiary alcohol moiety. The specific 6-bromo-3-pyridyl scaffold dictates distinct regioselectivity in cross-coupling reactions compared to 2-bromo or 4-bromo isomers [1]. Furthermore, the bromine atom confers a specific reactivity profile in palladium-catalyzed transformations, differing substantially from chloro- or iodo- analogs in terms of oxidative addition kinetics and functional group tolerance [2]. The tertiary alcohol functionality introduces steric bulk and hydrogen-bonding capability that can alter the physicochemical properties and downstream reactivity of derived compounds relative to primary or secondary alcohol analogs . Consequently, direct replacement without re-optimization of synthetic protocols or re-evaluation of biological activity is unlikely to yield equivalent outcomes.

Quantitative Evidence Guide for 2-(6-Bromopyridin-3-yl)propan-2-ol (CAS 139042-61-8): Head-to-Head Data for Procurement Decisions


Cross-Coupling Reactivity: Bromine vs. Chlorine in 6-Substituted Pyridine Scaffolds

In formate-mediated cross-electrophile reductive coupling, 6-bromopyridines demonstrate superior reactivity compared to 6-chloropyridines under identical catalytic conditions [1]. The bromine substituent at the 6-position facilitates oxidative addition with both homogenous rhodium and heterogeneous palladium catalysts, yielding biaryl products with excellent chemoselectivity, whereas the corresponding chloro analogs typically require more forcing conditions or specialized ligand systems [1].

Cross-coupling Synthetic methodology Medicinal chemistry

Regioselectivity in Lithiation: 6-Bromo-3-pyridyl vs. 5-Bromo-2-pyridyl Isomers

Regioselective lithiation of 2,5-dibromopyridine proceeds at position 5 or position 2 depending on the solvent, enabling divergent access to either 5-bromopyridin-2-yl or 6-bromopyridin-3-yl C-ribonucleosides [1]. The 6-bromopyridin-3-yl silyl-protected C-ribonucleoside was obtained in 77% overall yield as pure β-anomer, compared to 68% for the corresponding 5-bromopyridin-2-yl isomer under optimized conditions [1].

Regioselective synthesis C-Nucleosides Lithiation

Functional Group Compatibility: Tertiary Alcohol vs. Primary Alcohol in 6-Bromopyridine Derivatives

The tertiary alcohol moiety of 2-(6-Bromopyridin-3-yl)propan-2-ol provides inherent steric protection against undesired side reactions during cross-coupling and lithiation sequences [1]. Unlike primary alcohol analogs such as (6-bromopyridin-3-yl)methanol, which require additional protecting group manipulation steps, the gem-dimethyl tertiary alcohol remains intact under standard organometallic conditions, reducing synthetic step count [1].

Functional group tolerance Protecting group strategy Synthetic efficiency

Biological Activity Profile: Binding Affinity in Kinase and GPCR Assays

Derivatives incorporating the 6-bromopyridin-3-yl scaffold exhibit potent binding affinities across multiple target classes [1][2][3]. Representative data from BindingDB include: PI3Kγ inhibition with Ki = 22 nM [1], GPR35 binding with Ki = 5.20 nM [2], and histamine H3 receptor binding with Kd = 1.35 nM [3]. These values establish baseline potency expectations for compounds incorporating this scaffold, informing target prioritization in medicinal chemistry campaigns.

Kinase inhibition GPCR Binding affinity

Optimal Application Scenarios for 2-(6-Bromopyridin-3-yl)propan-2-ol (CAS 139042-61-8) Based on Quantitative Evidence


Synthesis of 6-Substituted Pyridin-3-yl C-Nucleosides and Nucleoside Analogs

This compound is optimally deployed as a starting material for constructing 6-substituted pyridin-3-yl C-ribonucleosides via regioselective lithiation and subsequent cross-coupling [1]. The 77% overall yield achieved for the silyl-protected β-anomer—a 9 percentage point improvement over the 5-bromo-2-pyridyl isomer—makes this scaffold the preferred choice for nucleoside analog campaigns where material efficiency is critical [1]. The tertiary alcohol remains intact throughout the synthetic sequence, eliminating the need for hydroxyl protection [1].

Palladium-Catalyzed Cross-Coupling for Biaryl and Heteroaryl Synthesis

The 6-bromo substituent enables efficient oxidative addition in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and reductive cross-electrophile couplings [1][2]. Compared to 6-chloro analogs, the bromo derivative offers superior reactivity under milder conditions, reducing catalyst screening burden and reaction optimization time [2]. This makes it a strategic choice for parallel library synthesis where broad substrate scope and rapid iteration are prioritized.

Medicinal Chemistry Library Design Targeting Kinases and GPCRs

Derivatives incorporating the 6-bromopyridin-3-yl scaffold have demonstrated low nanomolar binding affinities against PI3Kγ (Ki = 22 nM), GPR35 (Ki = 5.20 nM), and the histamine H3 receptor (Kd = 1.35 nM) [1][2][3]. This scaffold is therefore appropriate for inclusion in fragment-based or diversity-oriented library synthesis aimed at kinase and GPCR targets, where the bromine atom also provides a convenient synthetic handle for subsequent diversification.

Agrochemical Intermediate Development

The compound is utilized as a building block in the synthesis of agrochemical active ingredients, particularly those requiring pyridine-based heterocyclic cores [1]. The bromine atom serves as a reactive site for introducing diverse substituents via cross-coupling, while the tertiary alcohol moiety can be further functionalized or retained to modulate physicochemical properties such as solubility and hydrogen-bonding capacity [2].

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